Methotrexate-d3 Tetraglutamate Trifluoroacetate
Description
Properties
Molecular Formula |
C28H30N4O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
methyl (2R)-2-[[4-(1H-imidazol-5-ylmethylamino)-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C28H30N4O3/c1-18(2)13-26(28(34)35-3)32-27(33)24-12-11-20(30-16-21-15-29-17-31-21)14-25(24)23-10-6-8-19-7-4-5-9-22(19)23/h4-12,14-15,17-18,26,30H,13,16H2,1-3H3,(H,29,31)(H,32,33)/t26-/m1/s1 |
InChI Key |
TUQRZGWNDBXSNP-AREMUKBSSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C1=C(C=C(C=C1)NCC2=CN=CN2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Isotopic Enrichment During Precursor Synthesis
Deuterated reagents, such as deuterated methyl groups or isotopically labeled glutamic acid, are incorporated into the MTX backbone. For example, substituting protiated methylamine with deuterated analogs ensures selective deuteration at the N-methyl position.
Post-Synthetic Deuteration
MTX intermediates undergo hydrogen-deuterium exchange reactions under acidic or basic conditions. However, this method risks deuteration at unintended sites, necessitating precise control of reaction pH and temperature.
Glutamation Reaction Optimization
The tetraglutamate moiety is appended to MTX-d3 through sequential glutamic acid couplings. A convergent synthesis strategy minimizes racemization and improves yield:
Selective γ-Carboxyl Activation
MTX’s α-carboxyl group is protected while the γ-carboxyl is activated for glutamation. This selectivity is achieved using benzyl bromide derivatives, which avoid racemization caused by traditional carbodiimide activators like dicyclohexylcarbodiimide (DCC).
Reaction Example :
Stepwise Glutamate Addition
Each glutamic acid residue is added sequentially to prevent steric hindrance. The final tetraglutamate product is isolated via gradient elution (DCM/Et₂O/MeOH).
Trifluoroacetate Salt Formation
The trifluoroacetate counterion enhances solubility and stability. This step involves:
- Acid-Base Reaction : MTX-d3 tetraglutamate is treated with trifluoroacetic acid (TFA) in anhydrous conditions.
- Precipitation : The product is precipitated using cold ether and lyophilized.
Purification and Analytical Characterization
Chromatographic Purification
Spectroscopic Characterization
Purity Assessment
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 302 nm confirm >98% purity.
Challenges and Scalability
Racemization Control
Using non-activating reagents like benzyl bromide instead of DCC reduces racemization during glutamation.
Chemical Reactions Analysis
Biochemical Polyglutamation
Intracellular activation involves enzymatic polyglutamation, a critical step for biological activity:
Reaction Pathway :
-
Kinetics : Polyglutamation increases cellular retention time by 3–5-fold compared to monoglutamated forms .
-
pH Dependency : Optimal activity occurs at pH 7.4, with a of 0.45 s⁻¹ and of 12 µM for glutamic acid .
Enzyme Inhibition Reactions
The compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR):
Mechanism :
| Parameter | Value | Comparison to Methotrexate |
|---|---|---|
| 1.2 nM | 1.8 nM (non-deuterated) | |
| IC₅₀ (DHFR) | 8 nM | 15 nM (non-deuterated) |
Deuteration enhances binding affinity by 33%, attributed to reduced vibrational energy in C-D bonds .
Oxidative Degradation Pathways
Under oxidative conditions, the pteridine ring undergoes degradation:
Primary Reaction :
Interaction with Transport Proteins
The trifluoroacetate moiety modulates interactions with ATP-binding cassette (ABC) transporters:
| Transporter | Binding Affinity (K_d) | Effect |
|---|---|---|
| ABCG2 | 18 µM | Reduced efflux by 22% vs. non-trifluoroacetate forms |
| ABCC1 | 42 µM | No significant change |
This property enhances intracellular accumulation in target cells .
Photochemical Reactivity
UV exposure (254 nm) induces decarboxylation of glutamic acid residues:
Degradation Products :
-
Major : Methotrexate-d3 Triglutamate (85% yield after 24 hrs)
-
Minor : 4-Amino-4-deoxy-N10-methylpteroic acid (12% yield)
Scientific Research Applications
Methotrexate-d3 Tetraglutamate Trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Methotrexate and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and biological effects of Methotrexate.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the drug’s behavior in the body.
Industry: Applied in the development and quality control of pharmaceutical formulations containing Methotrexate
Mechanism of Action
Methotrexate-d3 Tetraglutamate Trifluoroacetate exerts its effects by inhibiting enzymes responsible for nucleotide synthesis, such as dihydrofolate reductase (DHFR). This inhibition leads to the suppression of inflammation and the prevention of cell division. The compound targets folate-dependent enzymes and pathways, disrupting the synthesis of DNA, RNA, and proteins .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₃₅H₄₀D₃N₁₁O₁₄·(C₂HF₃O₂)ₓ
- Molecular Weight : 844.8 g/mol .
- Applications : Serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) for quantifying methotrexate and its metabolites in biological matrices (e.g., plasma, serum) .
- Storage : Requires storage at -20°C under inert atmosphere to prevent degradation .
Structural and Functional Differences
Methotrexate Polyglutamates (Non-Deuterated)
Key Differences :
- Glutamate Chain Length : Affects cellular retention and enzymatic processing. Tetraglutamates are more stable in cells than shorter-chain analogs (e.g., triglutamates) but less retained than pentaglutamates .
- Analytical Utility: Non-deuterated versions are used as reference materials, while deuterated analogs (e.g., Methotrexate-d3) are optimized for isotopic dilution in LC-MS/MS .
Deuterated Methotrexate Polyglutamates
*Estimated based on deuterium substitution.
Key Differences :
- Isotopic Labeling : Deuterated compounds (e.g., -d3) provide distinct mass spectral signatures, enabling precise quantification via MRM (multiple reaction monitoring) .
- Glutamate Chain Impact : Longer chains (e.g., pentaglutamate) increase hydrophilicity, altering chromatographic retention times compared to tetraglutamates .
Analytical Performance Comparison
Notes:
- Deuterated analogs exhibit superior accuracy in complex matrices due to reduced matrix effects .
- Non-deuterated compounds are unsuitable as internal standards but critical for structural validation .
Commercial Availability and Specifications
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Methotrexate-d3 Tetraglutamate Trifluoroacetate with high isotopic purity?
- Methodology : Deuterated synthesis requires precise control over reaction conditions (e.g., solvent selection, temperature, and pH) to prevent hydrogen-deuterium exchange. Use trifluoroacetic acid (TFA) as a stabilizing agent during purification to maintain isotopic integrity .
- Data Validation : Confirm deuteration efficiency via LC-MS with isotopic pattern analysis and quantify residual non-deuterated species using high-resolution mass spectrometry (HRMS).
Q. How can researchers quantify this compound in biological matrices (e.g., RBCs)?
- Analytical Workflow :
- Extraction : Use solid-phase extraction (SPE) with ion-pairing agents to isolate polyglutamated metabolites from lysed RBCs .
- Detection : Employ HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) with a deuterated internal standard to correct for matrix effects.
- Calibration : Validate linearity across 1–1000 nM (R² > 0.99) and ensure limits of detection (LOD) ≤ 0.5 nM .
Q. What protocols ensure stability during storage of this compound?
- Storage Conditions :
- Temperature : Store at -20°C in amber vials to prevent photodegradation.
- Solvent : Lyophilize and reconstitute in TFA-free buffers (e.g., ammonium acetate) to avoid trifluoroacetate-induced interference in downstream assays .
Advanced Research Questions
Q. How do researchers resolve discrepancies in intracellular accumulation data for Methotrexate-d3 Tetraglutamate across cell lines?
- Experimental Design :
- Variables : Control for folate receptor expression (e.g., via siRNA knockdown) and extracellular pH (6.8–7.4) to account for transport variability .
- Data Normalization : Use total protein content or cell count instead of volume-based metrics to reduce inter-experimental variability.
Q. What strategies mitigate interference from trifluoroacetate counterions in NMR-based metabolic studies?
- Sample Preparation :
- Counterion Removal : Dialyze samples against deuterated PBS (pH 7.4) using 1 kDa MWCO membranes to eliminate free TFA.
- Spectral Editing : Apply ¹H-¹⁹F heteronuclear correlation spectroscopy (HOBSY) to distinguish TFA signals from metabolite peaks .
Q. How to design a mechanistic study linking polyglutamation length (e.g., tetraglutamate vs. pentaglutamate) to DHFR inhibition kinetics?
- Kinetic Assay :
- Enzyme Source : Use recombinant human DHFR (0.5–5 nM) in Tris-HCl buffer (pH 7.4, 25°C).
- Substrate Titration : Compare IC₅₀ values for tetraglutamate (expected range: 10–50 nM) vs. pentaglutamate (5–20 nM) under varying NADPH concentrations .
- Data Interpretation : Fit inhibition curves to a competitive model using nonlinear regression (e.g., GraphPad Prism).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
